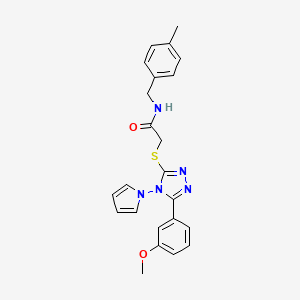2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide
CAS No.: 896319-42-9
VCID: VC7178581
Molecular Formula: C23H23N5O2S
Molecular Weight: 433.53
* For research use only. Not for human or veterinary use.

| Description |
2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic compound that incorporates several functional groups, including a triazole ring, a pyrrole moiety, and an acetamide group. This compound is of interest due to its potential biological activities and therapeutic applications, which are common among triazole derivatives. Synthesis and Chemical ReactionsThe synthesis of such complex compounds typically involves multi-step reactions. These reactions often require specific catalysts and solvents to optimize yield and purity. In industrial settings, large-scale production may utilize batch or continuous flow processes to enhance efficiency. Synthesis Steps
Biological Activities and Potential ApplicationsTriazole derivatives, including this compound, are explored for their biological activities due to their potential therapeutic applications. These compounds can exhibit antimicrobial, antifungal, anti-inflammatory, and other pharmacological effects. Potential Biological Targets
|
|---|---|
| CAS No. | 896319-42-9 |
| Product Name | 2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide |
| Molecular Formula | C23H23N5O2S |
| Molecular Weight | 433.53 |
| IUPAC Name | 2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C23H23N5O2S/c1-17-8-10-18(11-9-17)15-24-21(29)16-31-23-26-25-22(28(23)27-12-3-4-13-27)19-6-5-7-20(14-19)30-2/h3-14H,15-16H2,1-2H3,(H,24,29) |
| Standard InChIKey | NLVYCXIVLOMJHB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC |
| Solubility | not available |
| PubChem Compound | 18573961 |
| Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume